3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
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Overview
Description
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[222]octane is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to an azabicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps:
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Formation of the Pyridine Ring: : The pyridine ring with a trifluoromethyl group can be synthesized using fluorination reactions. One common method involves the Balz-Schiemann reaction, where an aryl diazonium salt is treated with tetrafluoroborate to introduce the trifluoromethyl group .
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Attachment of the Pyridine Ring to the Azabicyclo[2.2.2]octane: : This step often involves nucleophilic substitution reactions. The pyridine derivative can be reacted with an azabicyclo[2.2.2]octane derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atom in the azabicyclo[2.2.2]octane structure. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the pyridine ring, converting it to a piperidine ring. This can be achieved using hydrogenation catalysts such as palladium on carbon.
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Substitution: : The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide can be used to replace the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[222]octane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Medicine
Medicinally, derivatives of this compound are explored for their potential as therapeutic agents. The azabicyclo[2.2.2]octane structure is a common motif in many bioactive molecules, including those that act on the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azabicyclo[2.2.2]octane structure can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[3.2.1]octane: Similar structure but with a different bicyclic framework.
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.1]heptane: Another variant with a different bicyclic structure.
Uniqueness
What sets 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane apart is its specific combination of the trifluoromethyl-pyridine moiety with the azabicyclo[2.2.2]octane structure. This unique arrangement provides distinct chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-2-1-3-12(17-11)19-10-8-18-6-4-9(10)5-7-18/h1-3,9-10H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYMLZGXVEVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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